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Compound of Interest

Compound Name:
2,6-dichloropyridine-4-

carboximidamide Hydrochloride

CAS No.: 175204-59-8

Cat. No.: B067708

Get Quote

Executive Summary & Biological Context
2,6-Dichloropyridine-4-carboximidamide hydrochloride (CAS: 175204-59-8) is a

specialized synthetic fragment used primarily in the development of anticoagulant drugs and as

a chemical probe for serine proteases. Structurally, it functions as an arginine mimetic,

designed to anchor into the deep, acidic S1 specificity pocket of enzymes like Factor Xa,

Thrombin, and Trypsin.

Unlike broad-spectrum electrophilic inhibitors (e.g., PMSF) that covalently modify the active

site, this compound acts as a reversible, competitive inhibitor. The electron-withdrawing

chlorine atoms at the 2,6-positions of the pyridine ring modulate the pKa of the amidine group

(~10-11), ensuring it remains protonated at physiological pH to form a critical salt bridge with

the catalytic Aspartate residue (e.g., Asp189 in Trypsin).
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Fragment-Based Drug Discovery (FBDD): Validated starting scaffold for Factor Xa inhibitors

(anticoagulants).

Crystallography: Chaperone molecule to stabilize protease active sites during X-ray

diffraction.

Enzymatic Benchmarking: Reference standard for S1 pocket occupancy studies.

Comparative Performance Analysis
To validate the biological utility of 2,6-dichloropyridine-4-carboximidamide HCl, it must be

benchmarked against standard S1 pocket inhibitors.

Table 1: Inhibitor Profile Comparison[1]

Feature
2,6-Dichloropyridine-

4-carboximidamide

HCl

Benzamidine HCl Leupeptin

Class
Pyridine Amidine

(Synthetic Fragment)

Phenyl Amidine

(Classic Standard)

Peptide Aldehyde

(Natural Product)

Mechanism
Competitive

(Reversible)

Competitive

(Reversible)

Reversible Hemiacetal

Formation

Target Specificity

High affinity for Factor

Xa / Trypsin S1

pockets

Broad Serine

Protease (Low

Specificity)

Broad Serine/Cysteine

Proteases

Potency (Est.

)

Low Micromolar (1–10

µM)

Mid Micromolar (10–

50 µM)

Nanomolar (but poor

selectivity)

Metabolic Stability
High (Chlorines block

oxidation)

Low (Rapidly

metabolized)

Low (Peptide bonds

labile)

Solubility High (Water/DMSO) High (Water) High (Water)

Expert Insight: Why Choose the Pyridine Analog?
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While Benzamidine is the historical standard, it lacks the electronic tuning required for high-

affinity drug development. The 2,6-dichloropyridine scaffold offers two distinct advantages:

Electronic Modulation: The nitrogen in the pyridine ring and the chlorine substituents pull

electron density, lowering the basicity of the amidine slightly compared to benzamidine. This

often results in better pharmacokinetic properties (e.g., membrane permeability) for

downstream derivatives while maintaining the critical charge for binding.

Hydrophobic Fit: The chlorine atoms fill the hydrophobic sub-pockets adjacent to Asp189

more effectively than hydrogen, often yielding a 2–5x improvement in binding affinity (

) over unsubstituted benzamidine.

Mechanistic Validation (Signaling Pathway)
The biological activity of this compound is defined by its interference with the serine protease

catalytic triad. The diagram below illustrates the competitive inhibition mechanism within the

coagulation cascade context (specifically Factor Xa).
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Figure 1: Competitive inhibition mechanism. The 2,6-dichloropyridine-4-carboximidamide (Red)

competes with Prothrombin (Green) for the Factor Xa active site, preventing the generation of

Thrombin.

Experimental Protocol: Determination
To validate the activity of your batch of 2,6-dichloropyridine-4-carboximidamide HCl, perform

this standard chromogenic assay. This protocol uses Trypsin as a surrogate target due to its
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low cost and structural homology to Factor Xa in the S1 pocket.

Reagents Required[3][4][5]
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).

Inhibitor: 2,6-dichloropyridine-4-carboximidamide HCl (Test Compound).

Buffer: 50 mM Tris-HCl, 20 mM

, pH 8.2.
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1. Stock Preparation
Dissolve Inhibitor in DMSO (10 mM)

2. Serial Dilution
Prepare 0.1 µM to 100 µM range in Buffer

3. Pre-Incubation
Mix Enzyme + Inhibitor

(15 min @ 25°C)

4. Reaction Initiation
Add BAPNA Substrate

5. Kinetic Read
Measure A405nm every 30s for 10 min

6. Data Analysis
Plot V0 vs [I] -> Calculate IC50

Click to download full resolution via product page

Figure 2: Step-by-step workflow for validating serine protease inhibition kinetics.
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Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Ensure the compound

is fully dissolved (sonicate if necessary).

Enzyme Solution: Prepare Trypsin solution at 20 µg/mL in assay buffer. Keep on ice.

Plate Setup: In a 96-well clear microplate:

Add 10 µL of Inhibitor dilution (final conc: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).

Add 140 µL of Enzyme Solution.

Equilibrium: Incubate for 15 minutes at 25°C to allow the inhibitor to access the S1 pocket.

Start Reaction: Add 50 µL of BAPNA substrate (2 mM stock).

Detection: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) in kinetic

mode for 10 minutes.

Calculation: Determine the initial velocity (

) for each concentration. Fit the data to the variable-slope inhibitor response equation:

Validation Criteria:

A valid curve must show dose-dependent reduction in

.

should be in the 1–10 µM range. If

, check compound purity or salt stoichiometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b067708?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067708?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

